molecular formula C39H38N2O7S B15350367 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-3-(4-methylbenzoyl)-2-sulfanylidenepyrimidin-4-one

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-3-(4-methylbenzoyl)-2-sulfanylidenepyrimidin-4-one

Cat. No.: B15350367
M. Wt: 678.8 g/mol
InChI Key: ALLZEZYUVWZRJC-BMPTZRATSA-N
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Description

This compound is a structurally complex pyrimidine derivative with a modified oxolane (tetrahydrofuran) ring system. Key features include:

  • Oxolane modifications: The oxolane ring at position 1 of the pyrimidine contains a bis(4-methoxyphenyl)-phenylmethoxy (DMT-protected) group at the 5'-position and a hydroxy group at the 4'-position, common in nucleoside analogs to improve synthetic stability .

Properties

Molecular Formula

C39H38N2O7S

Molecular Weight

678.8 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-3-(4-methylbenzoyl)-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C39H38N2O7S/c1-25-10-12-27(13-11-25)37(44)41-36(43)26(2)23-40(38(41)49)35-22-33(42)34(48-35)24-47-39(28-8-6-5-7-9-28,29-14-18-31(45-3)19-15-29)30-16-20-32(46-4)21-17-30/h5-21,23,33-35,42H,22,24H2,1-4H3/t33-,34+,35+/m0/s1

InChI Key

ALLZEZYUVWZRJC-BMPTZRATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N2C(=O)C(=CN(C2=S)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=O)C(=CN(C2=S)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be grouped into three categories: modified nucleosides , thione-containing pyrimidines , and DMT-protected derivatives . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Solubility (Predicted) Notable Properties
Target Compound 2-sulfanylidenepyrimidin-4-one, DMT-protected oxolane, 4-methylbenzoyl ~800 (estimated) Low (lipophilic groups) Potential nucleoside analog with enhanced stability and metal-binding capacity
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((TBS)oxy)-5-(...)tetrahydrofuran-3-yl)oxy)... () TBS-protected oxolane, thioether-linked isoprenoid chain ~900 Very low (TBS group) Designed for solid-phase synthesis; TBS improves steric protection
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione () 3'-azido-3'-deoxy analog, thymine base ~350 Moderate (azide group) Antiviral applications; azide enables "click chemistry" modifications
4-(((2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-isobutyramido-2-oxopyrimidin-1-yl)... () DMT-protected oxolane, isobutyramido and carboxylic acid groups ~750 Low (DMT group) Prodrug potential; carboxylic acid enables conjugation

Research Findings and Implications

Thione vs. Oxo Groups : The 2-sulfanylidenepyrimidin-4-one core distinguishes this compound from conventional pyrimidine analogs (e.g., thymidine derivatives in ). The thione group may enhance interactions with metalloenzymes or DNA repair proteins .

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